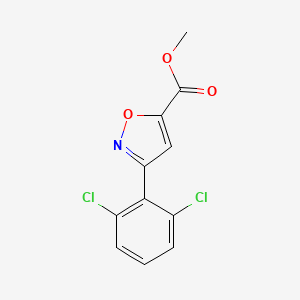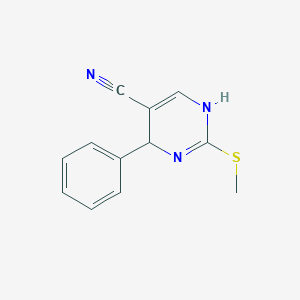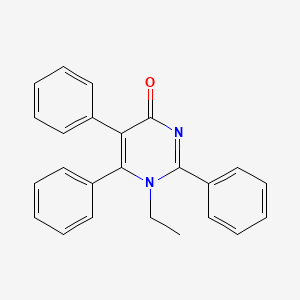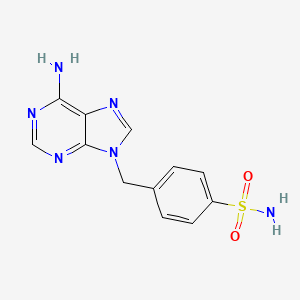
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. For this compound, the starting materials would be 4-azidoacetophenone and 5-methyl-1H-1,2,3-triazole .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Conversion to N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)amine.
Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.
科学研究应用
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
相似化合物的比较
Similar Compounds
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89779-15-7 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC 名称 |
N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O/c1-8-7-12-14-15(8)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16) |
InChI 键 |
YKECTZBDXDJOEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


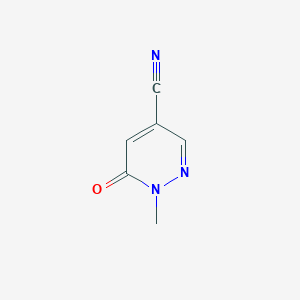


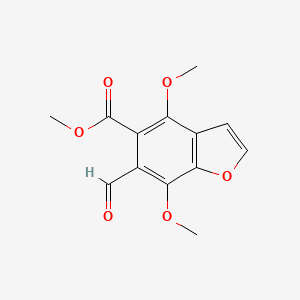
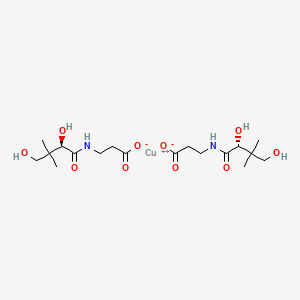


![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
